- Method for preparing 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine as GS-441524 intermediate for treating feline infectious peritonitis (FIP), China, , ,

Cas no 937046-95-2 (N-(1H-pyrrol-1-yl)(tert-butoxy)formamide)

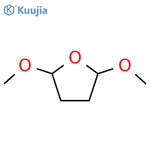

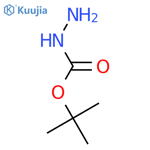

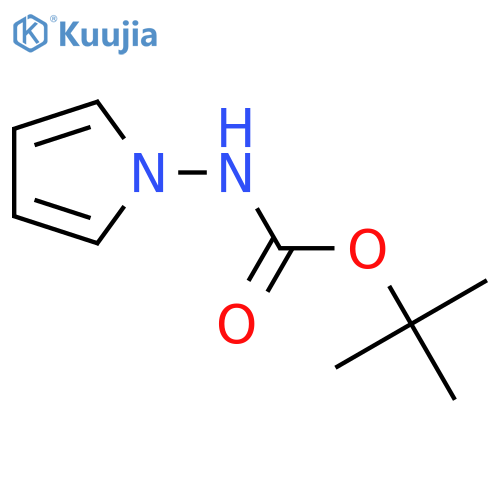

937046-95-2 structure

Nome del prodotto:N-(1H-pyrrol-1-yl)(tert-butoxy)formamide

Numero CAS:937046-95-2

MF:C9H14N2O2

MW:182.219662189484

MDL:MFCD09863891

CID:844612

PubChem ID:49760548

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Proprietà chimiche e fisiche

Nomi e identificatori

-

- tert-Butyl 1H-pyrrol-1-ylcarbamate

- 1-N-Boc-Aminopyrrole

- Carbamic acid, N-1H-pyrrol-1-yl-, 1,1-dimethylethyl ester

- Pyrrol-1-yl-carbamicacid tert-butyl ester

- N-(1H-pyrrol-1-yl)-carbamic acid tert-butyl ester

- N-(Boc-amino)pyrrole

- QC-728

- SC4442

- PYRROL-1-YL-CARBAMIC ACID TERT-BUTYL ESTER

- 1,1-Dimethylethyl N-1H-pyrrol-1-ylcarbamate (ACI)

- tert-Butyl (1H-pyrrol-1-yl)carbamate

- N-(1H-pyrrol-1-yl)(tert-butoxy)formamide

- 937046-95-2

- EC 810-523-3

- AKOS006314517

- DTXSID40678242

- SY020948

- MFCD09863891

- CS-W001687

- BCP30713

- JDOTVVAIWOCYFL-UHFFFAOYSA-N

- tert-Butyl1H-pyrrol-1-ylcarbamate

- MB07933

- tert-butyl N-pyrrol-1-ylcarbamate

- NS00004420

- EN300-180266

- DB-079666

- 1-(Boc-amino)pyrrole

- AS-54675

- SCHEMBL59469

-

- MDL: MFCD09863891

- Inchi: 1S/C9H14N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H,1-3H3,(H,10,12)

- Chiave InChI: JDOTVVAIWOCYFL-UHFFFAOYSA-N

- Sorrisi: O=C(NN1C=CC=C1)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 182.10600

- Massa monoisotopica: 182.106

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 13

- Conta legami ruotabili: 4

- Complessità: 181

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.7

- Superficie polare topologica: 43.3A^2

Proprietà sperimentali

- Densità: 1.06

- Indice di rifrazione: 1.505

- PSA: 43.26000

- LogP: 2.03970

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Informazioni sulla sicurezza

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM198089-10g |

Pyrrol-1-yl-carbamicacid tert-butyl ester |

937046-95-2 | 95%+ | 10g |

$*** | 2023-05-29 | |

| ChemScence | CS-W001687-25g |

tert-Butyl (1H-pyrrol-1-yl)carbamate |

937046-95-2 | 25g |

$58.0 | 2022-04-26 | ||

| Chemenu | CM198089-50g |

Pyrrol-1-yl-carbamicacid tert-butyl ester |

937046-95-2 | 95%+ | 50g |

$*** | 2023-03-29 | |

| Chemenu | CM198089-100g |

Pyrrol-1-yl-carbamicacid tert-butyl ester |

937046-95-2 | 95%+ | 100g |

$303 | 2021-08-05 | |

| Enamine | EN300-180266-0.5g |

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-95-2 | 95% | 0.5g |

$49.0 | 2023-09-19 | |

| Enamine | EN300-180266-5.0g |

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-95-2 | 95% | 5g |

$188.0 | 2023-05-26 | |

| eNovation Chemicals LLC | D605614-5G |

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-95-2 | 97% | 5g |

$255 | 2023-05-12 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T914238-250mg |

Tert-Butyl (1H-pyrrol-1-yl)carbamate |

937046-95-2 | 98% | 250mg |

273.60 | 2021-05-17 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY020948-5g |

1-(Boc-amino)pyrrole |

937046-95-2 | ≥95% | 5g |

¥105.0 | 2023-09-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL579-1g |

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-95-2 | 97% | 1g |

55.0CNY | 2021-07-14 |

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; 10 h, rt → 90 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; > 1 h, 90 °C; cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Riferimento

- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt; rt → 90 °C; 12 h, 90 °C

Riferimento

- Synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, Huaxue Shiji, 2020, 42(5), 608-611

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 5 h, 85 °C

Riferimento

- Dibromides of BOC-protected 1-aminopyrrole and 4-amino-1,2,4-triazole: synthesis, X-ray molecular structure, and NMR behavior, Heterocycles, 2009, 78(1), 117-125

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir, Organic Process Research & Development, 2022, 26(1), 82-90

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt → 90 °C; 1 h, 90 °C; 12 h, 90 °C; 90 °C → 24 °C

1.2 Solvents: Water ; 25 min, 24 °C

1.2 Solvents: Water ; 25 min, 24 °C

Riferimento

- Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1,2,4]triazines, Organic Letters, 2011, 13(16), 4204-4207

Metodo di produzione 7

Condizioni di reazione

1.1 Catalysts: Hydrochloric acid Solvents: 1,4-Dioxane ; 90 °C

Riferimento

- Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor, ChemMedChem, 2018, 13(5), 437-445

Metodo di produzione 8

Condizioni di reazione

1.1 Catalysts: Squaraine Solvents: 1,4-Dioxane ; rt; rt → 90 °C; 3 h, pH 6.0, 90 °C; 90 °C → 98 °C; 4 h, 98 °C; 98 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt

Riferimento

- Green preparation of remdesivir intermediate 7-iodopyrrolo[2,1-F][1,2,4]triazine-4-amine, China, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; overnight, rt → 90 °C

Riferimento

- N-heterocycle-containing derivative and its pharmaceutical application, China, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 20 h, 90 °C; 90 °C → 20 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Riferimento

- Pyrrolopyridazines and pyrrolotriazines as janus kinase inhibitors and their preparation and use for the treatment of JAK-associated diseases, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Pyridine , Pyridinium chloride Solvents: 1,4-Dioxane ; 7 h, 102 °C

Riferimento

- Preparation of the monohydrate of rogaratinib hydrochloride and solid states thereof, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; > 1 h, 90 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

Riferimento

- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; > 1 h, 90 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Riferimento

- Preparation of substituted 4-aminopyrrolotriazine derivatives useful for treating hyperproliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt; 20 h, rt → 70 °C

Riferimento

- Method for preparing 6-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one by esterification, China, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; 48 h, rt → 100 °C

Riferimento

- Preparing method and application of tricyclic compounds capable of inhibiting EGFR kinase mutant, China, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; 33 h, 90 °C

Riferimento

- Preparation of substituted bicyclic heteroaryls as CRTH2 antagonists, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 20 h, 90 °C; 90 °C → 20 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

Riferimento

- Preparation of multicyclic heterocycles as Janus kinase inhibitors for treating cancer or modifying an immune response, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 20 h, 90 °C; 90 °C → 20 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Riferimento

- Preparation of piperidine derivatives as immunosuppressant for the treatment of diseases associated with pathologic JAK3 activation, World Intellectual Property Organization, , ,

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt → 115 °C; 1 h, 115 °C; 115 °C → 95 °C; overnight, 95 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; acidified

1.2 Reagents: Sodium bicarbonate Solvents: Water ; acidified

Riferimento

- Preparation of CDK kinase inhibitors, World Intellectual Property Organization, , ,

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Raw materials

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Preparation Products

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Letteratura correlata

-

1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

937046-95-2 (N-(1H-pyrrol-1-yl)(tert-butoxy)formamide) Prodotti correlati

- 1704069-05-5(4-Hydroxy-N,2,6-trimethylbenzenesulfonamide)

- 1049554-07-5(1-(2-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine)

- 588670-57-9(2-tert-Butyl-5-fluoro-1H-indole-3-carbaldehyde)

- 2231676-13-2(methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate)

- 2096331-45-0(4-(4-Tolyl)furan-2-boronic acid)

- 1209223-17-5(1-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-(2-fluorophenoxy)ethan-1-one)

- 2228717-24-4(3-(3,3-dimethylcyclopentyl)butanoic acid)

- 1804497-30-0(2-Fluoro-3-methyl-4-nitrobenzyl chloride)

- 2231675-73-1(3-Bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one)

- 890602-06-9(N-(4-methoxyphenyl)methyl-3-(5-methylfuran-2-yl)propanamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:937046-95-2)N-(1H-pyrrol-1-yl)(tert-butoxy)formamide

Purezza:99%

Quantità:250.0g

Prezzo ($):219.0